molecular formula C19H21ClN2O4S B5812488 2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide

2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B5812488
M. Wt: 408.9 g/mol
InChI Key: XJCLEZWAAVMGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy.

Mechanism of Action

2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide inhibits the activity of NAE by binding to its active site, leading to the inhibition of neddylation, a process that involves the covalent attachment of the NEDD8 protein to target proteins. This leads to the accumulation of several proteins, including tumor suppressors and cell cycle regulators, resulting in cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have potent antitumor activity in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer cells. This compound has also been shown to inhibit tumor growth in several animal models of cancer, including xenograft models and patient-derived tumor models.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide is its specificity for NAE, which reduces the likelihood of off-target effects. However, this compound has been shown to have limited solubility, which can make it difficult to use in some experiments. Additionally, this compound has a short half-life, which can make it difficult to maintain stable concentrations in vivo.

Future Directions

There are several future directions for the study of 2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is the development of more potent and selective NAE inhibitors. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, there is interest in studying the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy, to determine whether these combinations can enhance the antitumor activity of this compound.

Synthesis Methods

The synthesis of 2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxy-5-methylphenylamine, followed by the reduction of the resulting nitro compound and the reaction with pyrrolidine-1-sulfonyl chloride. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

2-chloro-N-(2-methoxy-5-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the regulation of the ubiquitin-proteasome system. This leads to the accumulation of several proteins, including tumor suppressors and cell cycle regulators, resulting in cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

2-chloro-N-(2-methoxy-5-methylphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-13-5-8-18(26-2)17(11-13)21-19(23)15-12-14(6-7-16(15)20)27(24,25)22-9-3-4-10-22/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCLEZWAAVMGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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